molecular formula C18H17NO6 B2924568 4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 2034271-82-2

4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2924568
CAS RN: 2034271-82-2
M. Wt: 343.335
InChI Key: WCQUJJNQEDEUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, an acetyl group, an azetidin-3-yl group, and a pyran-2-one group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis method involves the reaction of salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group and the pyran-2-one group are likely to contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, depending on the conditions and reagents used. For example, it might participate in Pd-catalyzed C-N cross-coupling reactions . It could also undergo reactions with primary amines .

Scientific Research Applications

Anticancer Activity

This compound has been used in the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Antidiabetic Agents

Benzodioxol carboxamide derivatives, which include this compound, have been investigated for their antidiabetic potential . Some of these compounds displayed potent α-amylase inhibition, suggesting their potential as antidiabetic agents . In vivo experiments with these compounds substantially reduced blood glucose levels in a streptozotocin-induced diabetic mice model .

Antiproliferative Activity

Some benzodioxol derivatives, including this compound, have demonstrated significant activity against cancer cell lines . These compounds have shown compelling in vitro anticancer efficacy and safety for normal cells, underscoring the need for further in vivo assessment .

Cell Cycle Modulation

This compound has been associated with the modulation of the cell cycle . It has been found to cause cell cycle arrest at the S phase, which is a critical process in the growth and development of cells .

Apoptosis Induction

This compound has been linked to the induction of apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial mechanism in cancer treatment as it leads to the death of cancer cells .

Drug Design and Synthesis

This compound has been used in the design and synthesis of new drugs . Its structure has served as a template for the creation of new compounds with potential therapeutic applications .

Future Directions

Future research could focus on further exploring the synthesis methods, understanding the mechanism of action, and investigating the potential applications of this compound. It could also involve studying its physical and chemical properties in more detail .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anticancer activity against various cancer cell lines

Mode of Action

It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

The compound likely affects multiple biochemical pathways given its potential anticancer activity. One possible pathway is the regulation of cell cycle progression, particularly the transition from the S phase to the G2/M phase . The compound may also influence pathways related to apoptosis, the process of programmed cell death .

Result of Action

The compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in cancer cell lines . This can lead to a decrease in the proliferation of cancer cells and potentially to tumor shrinkage.

properties

IUPAC Name

4-[1-[2-(1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-11-4-13(7-18(21)24-11)25-14-8-19(9-14)17(20)6-12-2-3-15-16(5-12)23-10-22-15/h2-5,7,14H,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQUJJNQEDEUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.